molecular formula C17H22N4O2 B5352199 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine

Cat. No.: B5352199
M. Wt: 314.4 g/mol
InChI Key: YSHXSPKHTYFCOC-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole and imidazole intermediates, which are then coupled with piperazine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The benzodioxole and imidazole rings may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperidine
  • 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]morpholine

Uniqueness

Compared to similar compounds, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine offers a unique combination of structural features that may enhance its biological activity and chemical reactivity. The presence of both benzodioxole and imidazole rings provides multiple sites for interaction with biological targets, while the piperazine ring improves its pharmacokinetic properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-15(19-11-18-13)10-21-6-4-20(5-7-21)9-14-2-3-16-17(8-14)23-12-22-16/h2-3,8,11H,4-7,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHXSPKHTYFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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